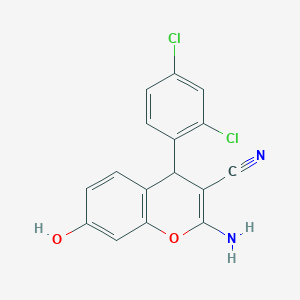
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- A study by Shi, Wu, Zhuang, and Zhang (2004) focused on the synthesis of a related compound, 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, using KF-montmorillonite as a catalyst. The crystal structure was analyzed, revealing intermolecular hydrogen bonds involving the amino group (Shi et al., 2004).
Green Chemistry and Novel Synthesis Methods
- El-Maghraby (2014) described a green chemistry approach for synthesizing substituted chromenes, including derivatives of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles, utilizing Rochelle salt as a green catalyst. This highlights the environmental sustainability aspect of synthesizing these compounds (El-Maghraby, 2014).
Electrocatalytic Synthesis
- Vafajoo, Veisi, Maghsoodlou, and Ahmadian (2014) developed an electrocatalytic method for assembling 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, indicating an efficient and mild procedure for synthesizing these compounds (Vafajoo et al., 2014).
Pharmacological Activities
- Abdelwahab and Fekry (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and found that newly substituted chromene derivatives display potential analgesic and anticonvulsant activities. This study contributes to understanding the pharmacological potential of these compounds (Abdelwahab & Fekry, 2022).
Catalyst-Free Combinatorial Library Synthesis
- Kumaravel and Vasuki (2009) developed a catalyst-free method for synthesizing novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-
Anticancer Properties
- El-Agrody and colleagues (2022) studied the antitumor and tyrosine kinase receptor inhibition mechanism of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. They found that this compound has strong and selective cytotoxic potency and significant efficacy against EGFR and VEGFR-2 kinases, suggesting its potential in cancer therapy (El-Agrody et al., 2022).
X-Ray Crystallography Studies
- Sharma, Banerjee, Brahmachari, Kant, and Gupta (2015) conducted X-ray studies on 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, emphasizing the importance of crystallography in understanding the structural aspects of these compounds (Sharma et al., 2015).
Antimicrobial Activity and Structural Analysis
- Research by Okasha et al. (2022) on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated its antimicrobial activities and performed docking studies to understand its molecular interactions. This study underscores the potential of these compounds in antimicrobial applications (Okasha et al., 2022).
Propiedades
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(21)6-14(11)22-16(20)12(15)7-19/h1-6,15,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKCWLKLUQSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-phenylpropyl){[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B4946408.png)
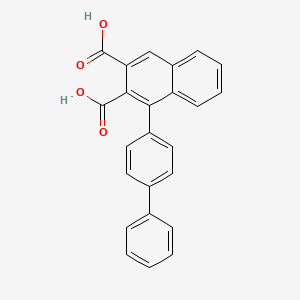
![3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4946419.png)
![methyl 4-[(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4946422.png)
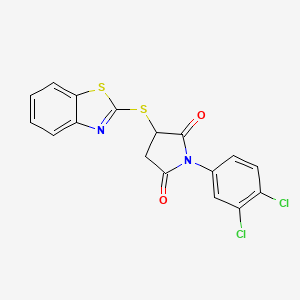
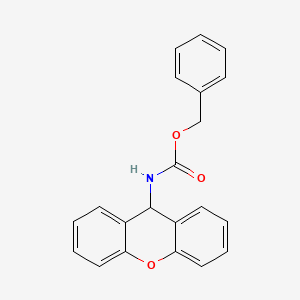
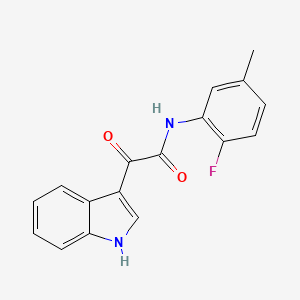
![6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B4946435.png)
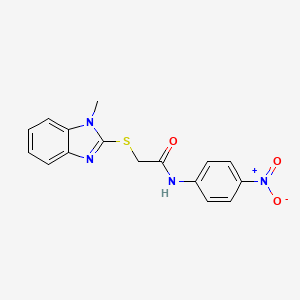
![3,4,5-triethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4946444.png)

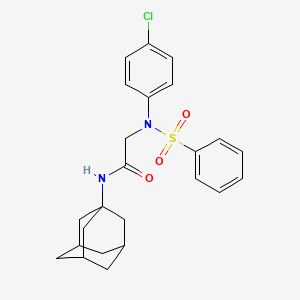
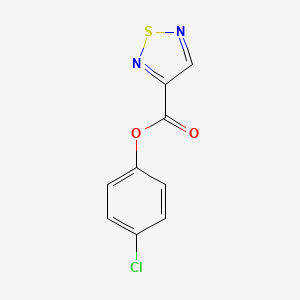
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(phenylthio)acetamide](/img/structure/B4946468.png)
